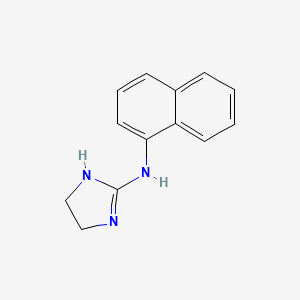

1-Naphthylamine, N-(2-imidazolin-2-YL)-

Description

Contextualization of the Naphthylamine and Imidazoline (B1206853) Scaffolds in Medicinal Chemistry and Chemical Biology

In medicinal chemistry, the selection of core structures or "scaffolds" is a critical step in the design of new therapeutic agents. Both the naphthylamine and imidazoline moieties are recognized for their utility and broad spectrum of biological activities.

The naphthalene (B1677914) scaffold, a simple bicyclic aromatic hydrocarbon, is a component in numerous natural and synthetic bioactive compounds. researchgate.netresearchgate.net Its large, lipophilic surface area allows for significant van der Waals and pi-stacking interactions with biological targets. Naphthalene derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive activities. researchgate.netwikipedia.org Specifically, 1-naphthylamine (B1663977) , an aromatic amine derived from naphthalene, serves as a crucial precursor in the synthesis of various compounds, including azo dyes. ncats.io Its incorporation into larger molecules can profoundly influence their pharmacokinetic and pharmacodynamic properties.

The imidazoline scaffold, particularly the 2-imidazoline ring, is considered a "privileged scaffold" in drug discovery. semanticscholar.orgwikipedia.org This five-membered heterocyclic ring is a structural component in many biologically active agents. pharmacompass.com The 2-aminoimidazoline (B100083) moiety, present in the title compound, can be viewed as a cyclic bioisostere of the guanidine (B92328) functionality, enabling it to participate in key hydrogen bonding interactions with receptors. semanticscholar.org Compounds containing the imidazoline scaffold have been developed for a vast range of therapeutic areas, including neurodegenerative diseases, inflammation, and cancer. semanticscholar.orgphysiology.org

| Scaffold | Key Features & Biological Activities |

| Naphthalene/Naphthylamine | Bicyclic aromatic system; Lipophilic; Precursor for dyes and pharmaceuticals. researchgate.netncats.io Associated with anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. researchgate.netwikipedia.org |

| Imidazoline | Five-membered nitrogen-containing heterocycle; Privileged structure in medicinal chemistry. semanticscholar.orgwikipedia.org 2-Aminoimidazoline moiety acts as a bioisostere of guanidine. semanticscholar.org Found in agents for neuroprotection, pain modulation, cancer, and hypertension. semanticscholar.orgphysiology.orgnih.gov |

Positioning of 1-Naphthylamine, N-(2-imidazolin-2-YL)- within Current Ligand Design Strategies

The structure of 1-Naphthylamine, N-(2-imidazolin-2-YL)- can be analyzed as a rational design based on established principles of medicinal chemistry for targeting imidazoline receptors. The core of the molecule is the 2-aminoimidazoline group, a known pharmacophore that interacts with these receptors. The key variable is the nature of the substituent attached to this core.

In many known imidazoline ligands, this substituent is an aryl group. For instance, clonidine (B47849) features a 2,6-dichlorophenyl ring attached via an amine bridge to the imidazoline core. semanticscholar.org The well-known decongestant naphazoline (B1676943) contains a naphthalene ring, but it is linked by a methylene (B1212753) (-CH₂) bridge to the C2 position of the imidazoline ring, not via an exocyclic amine as in the title compound. physiology.orgnih.gov

The design of 1-Naphthylamine, N-(2-imidazolin-2-YL)- proposes a direct N-linkage between the bulky, lipophilic 1-naphthyl group and the 2-aminoimidazoline pharmacophore. This strategy offers several theoretical advantages:

Enhanced Affinity: The large, hydrophobic naphthalene ring can engage in favorable interactions with non-polar pockets within the receptor, potentially increasing binding affinity.

Modulation of Selectivity: The size and electronics of the naphthyl group, compared to a smaller phenyl ring, could alter the compound's selectivity profile between I₁, I₂, and α₂-adrenergic receptors. Structure-activity relationship studies have shown that modifications to the aryl substituent are critical for affinity and selectivity. nih.govnih.gov

Exploration of Chemical Space: This structure represents a novel arrangement that explores new chemical space, which could lead to the discovery of ligands with unique pharmacological profiles.

Therefore, the compound is positioned as a logical candidate for investigation as a selective imidazoline receptor ligand, built upon the established importance of aryl-substituted 2-aminoimidazolines.

Overview of Research Methodologies Applicable to 1-Naphthylamine, N-(2-imidazolin-2-YL)-

To characterize the chemical and biological properties of 1-Naphthylamine, N-(2-imidazolin-2-YL)-, a multi-faceted research approach would be required, encompassing synthesis, structural characterization, and comprehensive pharmacological evaluation.

| Methodology | Purpose & Techniques |

| Chemical Synthesis | Preparation of the target compound. Methods could include palladium-catalyzed carboamination reactions or multi-step condensation of a naphthyl-substituted guanidine with ethylenediamine. pharmacompass.com |

| Structural Characterization | Confirmation of the chemical structure. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). |

| Computational Modeling | Prediction of binding behavior and guidance for synthesis. Includes molecular docking studies against receptor homology models and Quantitative Structure-Activity Relationship (QSAR) analysis if a series of analogues is created. |

| In Vitro Pharmacological Profiling | Assessment of biological activity at the molecular level. Key assays include: • Radioligand Binding Assays: To determine binding affinity (Kᵢ) and selectivity for I₁, I₂, and α₂-adrenergic receptors. • Functional Assays: To determine whether the compound acts as an agonist or antagonist at these receptors (e.g., GTPγS binding assays, second messenger analysis). |

| In Vivo Evaluation | Assessment of physiological effects in animal models. Based on the in vitro profile, studies could investigate effects on blood pressure, heart rate, pain perception (e.g., hot plate test), or neuroprotection. |

Scope and Future Directions for Academic Inquiry into 1-Naphthylamine, N-(2-imidazolin-2-YL)-

Given the absence of direct research on 1-Naphthylamine, N-(2-imidazolin-2-YL)-, the scope for future academic inquiry is broad and clear. The primary objective would be to synthesize this molecule and systematically evaluate its pharmacological profile to validate the hypotheses derived from its structure.

Future research should focus on the following key areas:

Development of a Synthetic Route: An efficient and scalable synthesis for the compound and its potential derivatives needs to be established and optimized.

Comprehensive Pharmacological Characterization: The compound must be screened against a panel of imidazoline and adrenergic receptors to precisely determine its binding affinity and functional activity. This will establish its potency and, crucially, its selectivity.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogues would be a critical next step. Modifications could include changing the substitution pattern on the naphthalene ring, altering the linker, or substituting the imidazoline ring itself. This would provide valuable insights into the structural requirements for optimal activity and selectivity. nih.gov

Translational Studies: Should the compound exhibit a promising in vitro profile (e.g., high affinity and selectivity for a specific imidazoline receptor subtype), subsequent studies in relevant animal models of disease would be warranted to explore its therapeutic potential as, for example, a novel antihypertensive, analgesic, or neuroprotective agent.

Structure

3D Structure

Properties

IUPAC Name |

N-naphthalen-1-yl-4,5-dihydro-1H-imidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3/c1-2-6-11-10(4-1)5-3-7-12(11)16-13-14-8-9-15-13/h1-7H,8-9H2,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSIGGCDCSNCSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197170 | |

| Record name | 1-Naphthylamine, N-(2-imidazolin-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4751-46-6 | |

| Record name | 1-Naphthylamine, N-(2-imidazolin-2-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004751466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthylamine, N-(2-imidazolin-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of 1 Naphthylamine, N 2 Imidazolin 2 Yl

Retrosynthetic Analysis of 1-Naphthylamine (B1663977), N-(2-imidazolin-2-YL)-

Retrosynthetic analysis of Naphazoline (B1676943) (Structure 1) identifies two primary disconnection points, suggesting logical pathways for its synthesis. The most common disconnection is at the C-N bonds within the imidazoline (B1206853) ring and the bond connecting the naphthylmethyl group to the imidazoline ring.

Structure 1: 1-Naphthylamine, N-(2-imidazolin-2-YL)- (Naphazoline) / / / / | | | |---CH2---C | __| / N---CH2 / H CH2 | N | H

Derivatization and Functionalization Strategies for 1-Naphthylamine, N-(2-imidazolin-2-YL)-

Substitutions on the Naphthylamine Moiety

The naphthylamine portion of 1-Naphthylamine, N-(2-imidazolin-2-YL)- is an aromatic system that can undergo electrophilic aromatic substitution (SEAr) reactions. The N-(2-imidazolin-2-YL)amino group, attached to the C1 position of the naphthalene (B1677914) ring, is a powerful activating group and directs incoming electrophiles primarily to the ortho (C2 and C8) and para (C4) positions. This directing effect is due to the resonance stabilization of the intermediate carbocation (the sigma complex) where the nitrogen atom can donate its lone pair of electrons. wikipedia.orgmasterorganicchemistry.com

Electrophilic aromatic substitution on naphthalene itself preferentially occurs at the α-position (C1) due to the greater stability of the resulting carbocation intermediate. pearson.comwordpress.com However, in N-substituted 1-naphthylamines, the directing influence of the amino group dominates. The relative reactivity of the possible substitution sites can be influenced by steric hindrance, particularly for the C8 position, which is peri to the C1 substituent.

Common electrophilic substitution reactions that can be applied to the naphthylamine ring include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com For instance, nitration using nitric acid and sulfuric acid would be expected to yield a mixture of nitro-substituted isomers. pearson.com Similarly, halogenation with reagents like bromine or chlorine in the presence of a Lewis acid catalyst would introduce a halogen atom onto the ring. pearson.com The synthesis of various substituted naphthylamine derivatives has been reported, demonstrating the feasibility of introducing a range of functional groups onto the naphthalene core. nih.goveuropeanreview.org

Table 1: Potential Electrophilic Aromatic Substitution Reactions on 1-Naphthylamine, N-(2-imidazolin-2-YL)-

| Reaction | Reagents | Expected Major Products (Position of Substitution) |

| Nitration | HNO₃, H₂SO₄ | 4-nitro and 2-nitro derivatives |

| Bromination | Br₂, FeBr₃ | 4-bromo and 2-bromo derivatives |

| Chlorination | Cl₂, AlCl₃ | 4-chloro and 2-chloro derivatives |

| Sulfonation | Fuming H₂SO₄ | 4-sulfonic acid derivative |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-acyl derivative |

Note: The precise regioselectivity can be influenced by reaction conditions.

Modifications of the Imidazoline Heterocycle

The imidazoline ring of 1-Naphthylamine, N-(2-imidazolin-2-YL)- offers several sites for chemical modification. One of the most common transformations is the N-alkylation of the imidazoline nitrogens. The imidazoline ring contains two nitrogen atoms, and their reactivity towards alkylating agents can be influenced by steric and electronic factors. otago.ac.nz In unsymmetrical imidazolines, a mixture of N-alkylated products can be formed. otago.ac.nz

A variety of alkylating agents can be employed, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. nih.govciac.jl.cn The choice of base and solvent system can influence the regioselectivity of the alkylation. otago.ac.nz For example, using a strong base like sodium hydride would deprotonate the imidazoline nitrogen, increasing its nucleophilicity towards the alkylating agent. The synthesis of N-alkylated imidazole (B134444) derivatives has been shown to be an effective strategy for creating new compounds. nih.govresearchgate.net Furthermore, the synthesis of bis-imidazolium salts from naphthylmethyl substituted imidazoles highlights a method for further derivatization. nih.gov

Besides N-alkylation, the C=N double bond of the imidazoline ring could potentially undergo addition reactions, although this is less commonly reported for this specific class of compounds. Ring-opening reactions of 2-imidazolines are also known, which could provide a route to novel acyclic derivatives.

Table 2: Examples of Imidazoline Ring Modifications

| Modification Type | Reagents | Potential Product |

| N-Methylation | CH₃I, Base (e.g., NaH) | N-methylated imidazoline derivative |

| N-Benzylation | Benzyl bromide, Base | N-benzylated imidazoline derivative |

| Quaternization | Excess Alkyl Halide | Imidazolium salt |

Regioselective and Stereoselective Syntheses of 1-Naphthylamine, N-(2-imidazolin-2-YL)- Analogs

The synthesis of analogs of 1-Naphthylamine, N-(2-imidazolin-2-YL)- with specific regio- and stereochemistry is a key aspect of developing new chemical entities. Regioselectivity in the synthesis of these analogs can be controlled at two main points: during the initial construction of the substituted naphthylamine precursor and during the electrophilic substitution on a pre-formed 1-Naphthylamine, N-(2-imidazolin-2-YL)- molecule, as discussed in section 2.4.1.

Stereoselectivity becomes crucial when chiral centers are introduced into the molecule. A primary strategy for achieving stereoselective synthesis is the use of chiral starting materials. For instance, the imidazoline ring can be constructed from a chiral diamine. The use of enantiopure diamines in the cyclization reaction to form the imidazoline ring will result in a chiral product, with the stereochemistry of the diamine being transferred to the final molecule. nih.govresearchgate.net Libraries of chiral imidazoline-containing ligands have been synthesized using this approach, demonstrating its robustness. nih.govresearchgate.net

For example, the reaction of a chiral 1,2-diamine with a suitable precursor derived from 1-naphthylamine would yield an enantiomerically enriched or pure analog of 1-Naphthylamine, N-(2-imidazolin-2-YL)-. The choice of the chiral diamine allows for the introduction of various substituents on the imidazoline ring, further expanding the structural diversity of the synthesized analogs.

Table 3: Strategies for Regio- and Stereoselective Synthesis

| Desired Outcome | Synthetic Strategy | Key Precursors |

| Regio-substituted Naphthyl Ring | Synthesis from a pre-substituted naphthylamine | Substituted 1-nitronaphthalene (B515781) or 1-naphthylamine |

| Chiral Imidazoline Ring | Cyclization with a chiral diamine | Chiral 1,2-diamine |

| Specific N-Alkylation | Controlled alkylation conditions | 1-Naphthylamine, N-(2-imidazolin-2-YL)-, specific base and solvent |

Advanced Spectroscopic and Structural Elucidation of 1 Naphthylamine, N 2 Imidazolin 2 Yl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. For 1-Naphthylamine (B1663977), N-(2-imidazolin-2-YL)-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals and offer insights into the compound's conformational dynamics.

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene (B1677914) ring, typically in the range of 7.0-8.5 ppm. The protons of the imidazoline (B1206853) ring would likely appear more upfield. Specifically, the -CH₂-CH₂- protons of the 4,5-dihydro-1H-imidazol-2-amine would present as a multiplet, while the N-H proton would give a broader signal, the chemical shift of which would be dependent on solvent and concentration. In a related synthesized compound, N'-(benzylidene)-1-(naphthalen-1-yl)-4-phenyl-1H-imidazole-2-carbohydrazide, the structures were confirmed using ¹H and ¹³C NMR spectroscopy openreadings.eu.

The ¹³C NMR spectrum would complement the proton data. The naphthalene ring would exhibit ten distinct signals in the aromatic region (typically 120-135 ppm), with quaternary carbons appearing at lower field strengths. The imidazoline ring carbons would be observed at higher field, with the C=N carbon being the most deshielded of the heterocyclic ring. For instance, in a series of 1,4-dialkoxynaphthalene-based imidazolium salts, the ¹³C NMR signals for the imidazolium ring carbons were clearly identified, alongside those of the naphthalene core mdpi.com.

To definitively assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. A COSY spectrum would reveal the coupling relationships between adjacent protons within the naphthalene and imidazoline rings. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom. Finally, an HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the connectivity between the naphthyl group and the imidazoline ring via the nitrogen bridge. Combining 1D and 2D NMR experiments is a proven and informative approach for elucidating the connectivity of carbons and protons in complex organic structures mdpi.com.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 1-Naphthylamine, N-(2-imidazolin-2-YL)-

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Naphthyl-H | 7.0 - 8.5 | m |

| Imidazoline-CH₂ | ~3.5 - 4.0 | t |

| Imidazoline-NH | Variable | br s |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 1-Naphthylamine, N-(2-imidazolin-2-YL)-

| Carbons | Predicted Chemical Shift (ppm) |

| Naphthyl-C (aromatic) | 120 - 135 |

| Naphthyl-C (quaternary) | 130 - 145 |

| Imidazoline-C=N | ~155 - 165 |

| Imidazoline-CH₂ | ~40 - 50 |

The bond between the naphthyl group and the nitrogen of the imidazoline ring is expected to have a degree of restricted rotation. This phenomenon can give rise to distinct conformers that may be observable by NMR spectroscopy at low temperatures. Dynamic NMR (DNMR) studies would be instrumental in quantifying the energy barrier to this rotation. By monitoring the coalescence of signals corresponding to the different conformers as the temperature is increased, the Gibbs free energy of activation (ΔG‡) for the rotational process can be calculated. Such studies would provide valuable information on the conformational flexibility of the molecule.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis of 1-Naphthylamine, N-(2-imidazolin-2-YL)-

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

For 1-Naphthylamine, N-(2-imidazolin-2-YL)-, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak. The fragmentation pathways can be predicted based on the structure. A characteristic fragmentation would be the cleavage of the C-N bond between the naphthalene ring and the imidazoline moiety. This would result in two major fragment ions: one corresponding to the naphthylamine cation and the other to the 2-aminoimidazoline (B100083) cation. Further fragmentation of the naphthylamine ion would be consistent with known pathways for this class of compounds. In the mass spectrum of the related compound 4,5-dihydro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)-1H-imidazol-2-amine (Tramazoline), the molecular weight was confirmed as 215.2942 g/mol nist.gov.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for 1-Naphthylamine, N-(2-imidazolin-2-YL)-

| Fragment | Predicted m/z |

| [M]⁺ | 211.11 |

| [C₁₀H₇NH]⁺ | 142.06 |

| [C₃H₆N₃]⁺ | 84.06 |

X-ray Crystallography for Solid-State Structural Determination of 1-Naphthylamine, N-(2-imidazolin-2-YL)- and its Co-crystals

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. Obtaining suitable crystals of 1-Naphthylamine, N-(2-imidazolin-2-YL)- would allow for the precise determination of bond lengths, bond angles, and torsional angles.

The crystal structure would reveal the planarity of the naphthalene ring system and the conformation of the imidazoline ring. Of particular interest would be the dihedral angle between the plane of the naphthalene ring and the mean plane of the imidazoline ring, which would provide a quantitative measure of the molecular conformation in the solid state. In the crystal structure of a related compound, 2-(2,6-dichlorophenylamino)-2-imidazoline tetraphenylborate, the solid-state conformation and intermolecular interactions were elucidated mdpi.com. Intermolecular interactions, such as hydrogen bonding involving the N-H groups of the imidazoline ring, would also be identified, providing insights into the crystal packing.

The formation of co-crystals with other molecules could also be explored. X-ray diffraction analysis of such co-crystals would provide information on the supramolecular assembly and the non-covalent interactions that govern the formation of these multi-component solids.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their vibrational modes.

The FT-IR spectrum of 1-Naphthylamine, N-(2-imidazolin-2-YL)- is expected to show characteristic absorption bands. The N-H stretching vibrations of the amino group would appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic naphthalene ring would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the imidazoline ring would be found just below 3000 cm⁻¹. The C=N stretching of the imidazoline ring is expected to appear in the region of 1600-1650 cm⁻¹. The C-N stretching vibrations would be observed in the fingerprint region, typically between 1200 and 1350 cm⁻¹. In a study of 2-phenyl-2-imidazoline, the N-H stretching vibration was observed at 3404 cm⁻¹ in the FT-IR spectrum scirp.org. The FT-IR spectrum of imidazoline itself shows characteristic peaks that can be used for identification researchgate.net.

Raman spectroscopy would provide complementary information. The aromatic ring stretching vibrations of the naphthalene moiety are expected to give strong signals in the Raman spectrum. The symmetric vibrations of the molecule would be particularly Raman active. A combined FT-IR and FT-Raman study of 2,3-dimethyl naphthalene provided a detailed interpretation of the vibrational spectra of a substituted naphthalene nih.gov.

Interactive Data Table: Predicted Vibrational Frequencies for 1-Naphthylamine, N-(2-imidazolin-2-YL)-

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| C=N (Imidazoline) | Stretch | 1600 - 1650 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-N | Stretch | 1200 - 1350 |

Chiroptical Spectroscopy (CD, ORD) for Chiral Analogs of 1-Naphthylamine, N-(2-imidazolin-2-YL)-

If chiral analogs of 1-Naphthylamine, N-(2-imidazolin-2-YL)- were to be synthesized, for example, by introducing a stereocenter in the imidazoline ring or by using a chiral naphthalene derivative, chiroptical spectroscopy techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) would be crucial for their characterization.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule and can be used to determine its absolute configuration by comparison with theoretical calculations or with the spectra of related compounds of known stereochemistry. The synthesis of an optically active hemiporphyrazine with chiral binaphthyl substituents provided an example of using CD spectroscopy to probe the chiroptical properties of complex macrocycles nih.gov.

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The ORD spectrum is related to the CD spectrum through the Kronig-Kramers relations and can also be used to determine the stereochemistry of chiral molecules.

Computational Chemistry and Theoretical Modeling of 1 Naphthylamine, N 2 Imidazolin 2 Yl

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic characteristics of a molecule. These calculations provide a foundational understanding of the molecule's stability, reactivity, and electronic transitions.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing a framework to understand chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap points to a more reactive species.

For 1-Naphthylamine (B1663977), N-(2-imidazolin-2-YL)-, the HOMO is expected to be predominantly localized on the electron-rich naphthylamine ring system, which can readily donate electrons. Conversely, the LUMO is likely to be distributed over the imidazolinium moiety, which can act as an electron acceptor. The energy of these orbitals and their gap can be precisely calculated using DFT methods. A hypothetical HOMO-LUMO analysis for this compound, based on typical values for similar aromatic amines and imidazoline (B1206853) derivatives, is presented below. irjweb.comnih.govdergipark.org.tr

| Property | Hypothetical Value (eV) | Significance |

| HOMO Energy | -5.8 | Indicates the propensity to donate electrons. |

| LUMO Energy | -1.2 | Indicates the propensity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.6 | Reflects the chemical reactivity and kinetic stability of the molecule. irjweb.com |

These values are illustrative and would need to be confirmed by specific quantum chemical calculations for 1-Naphthylamine, N-(2-imidazolin-2-YL)-.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wolfram.comscispace.comchemrxiv.orgplottie.art The ESP map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Different colors on the map represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich), blue represents positive potential (electron-poor), and green denotes neutral or near-zero potential.

In the case of 1-Naphthylamine, N-(2-imidazolin-2-YL)-, the ESP map would likely show a region of high electron density (red) around the nitrogen atom of the amino group and potentially on the naphthylamine ring, making these sites susceptible to electrophilic attack. The hydrogen atoms of the imidazoline ring and the amino group would likely exhibit a positive electrostatic potential (blue), indicating their susceptibility to nucleophilic attack. Visualizing the ESP map provides intuitive insights into the molecule's intermolecular interactions and reactivity patterns.

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational techniques used to explore the conformational space of a molecule.

MM methods employ a classical mechanical force field to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating the rotatable bonds, one can generate a potential energy surface and identify the low-energy, stable conformations. For 1-Naphthylamine, N-(2-imidazolin-2-YL)-, key rotatable bonds would include the bond connecting the naphthylamine group to the imidazoline ring.

MD simulations provide a more dynamic picture by solving Newton's equations of motion for the atoms of the molecule over time. This allows for the exploration of the conformational landscape at a given temperature, revealing not only the stable conformers but also the transitions between them. Such simulations can provide insights into the flexibility of the molecule and how it might adapt its shape upon interacting with a biological target. researchgate.net

Molecular Docking Studies with Relevant Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govdoi.orgnih.gov This method is extensively used in drug discovery to predict how a small molecule (ligand), such as 1-Naphthylamine, N-(2-imidazolin-2-YL)-, might bind to a specific protein target (receptor).

Given the structural similarities of the imidazoline moiety to known α-adrenergic agonists, potential biological targets for docking studies could include adrenergic receptors. The docking process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. The results can reveal the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. mdpi.comresearchgate.net

A hypothetical docking study of 1-Naphthylamine, N-(2-imidazolin-2-YL)- with an adrenergic receptor might reveal that the imidazoline ring forms crucial hydrogen bonds with specific amino acid residues in the binding pocket, while the naphthylamine group engages in hydrophobic interactions.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can be employed to predict various spectroscopic properties of a molecule, which can then be compared with experimental data for structural validation. mdpi.comconicet.gov.ar

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using quantum chemical methods. These calculated frequencies correspond to the absorption peaks in an IR spectrum and can help in the identification of functional groups. For 1-Naphthylamine, N-(2-imidazolin-2-YL)-, characteristic vibrational modes for the N-H and C-N bonds of the amine and imidazoline groups, as well as the aromatic C-H and C=C bonds of the naphthalene (B1677914) ring, could be predicted. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can also be calculated. These predictions are highly valuable for interpreting experimental NMR spectra and confirming the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This can provide information about the electronic structure and chromophores within the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1-Naphthylamine, N-(2-imidazolin-2-YL)- Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.govmdpi.com By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds and to identify the key molecular features that are important for activity.

To perform a QSAR study on analogs of 1-Naphthylamine, N-(2-imidazolin-2-YL)-, a dataset of compounds with varying structural modifications and their corresponding measured biological activities would be required. The structural variations could include different substituents on the naphthylamine ring or modifications to the imidazoline ring.

For each analog, a set of molecular descriptors would be calculated. These descriptors can be categorized as:

Topological: Describing the connectivity of atoms.

Geometrical: Related to the 3D structure of the molecule.

Electronic: Such as partial charges and dipole moments.

Hydrophobic: Like the logarithm of the partition coefficient (logP).

Analytical Methodologies for Detection and Quantification of 1 Naphthylamine, N 2 Imidazolin 2 Yl

Chromatographic Separations and Detection Techniques

Chromatographic methods are powerful tools for the separation, identification, and quantification of Naphazoline (B1676943), often in the presence of other active ingredients or impurities.

High-Performance Liquid Chromatography (HPLC) with UV, Diode Array, and Mass Spectrometric Detection

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of Naphazoline due to its high resolution, sensitivity, and adaptability. nih.govnih.govactapharmsci.com

Ultraviolet (UV) and Diode Array Detection (DAD): Reverse-phase HPLC (RP-HPLC) coupled with UV or Diode Array Detection (DAD) is the most commonly employed method for routine analysis of Naphazoline. nih.govnih.govmdpi.com These methods are valued for their simplicity, robustness, and cost-effectiveness. The UV spectrum of Naphazoline in various solvents typically exhibits absorption maxima around 270 nm and 280 nm, providing a basis for its detection. eijppr.com

Several studies have detailed validated HPLC-UV/DAD methods for the simultaneous determination of Naphazoline and other compounds in pharmaceutical preparations like eye drops. nih.govjiangnan.edu.cncsfarmacie.cz These methods often utilize C18 columns with isocratic elution, employing mobile phases composed of a buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govjiangnan.edu.cnnih.gov The pH of the mobile phase is a critical parameter, often adjusted to ensure the proper ionization state of Naphazoline for optimal retention and peak shape. nih.govnih.gov

Mass Spectrometric (MS) Detection: For higher selectivity and sensitivity, especially in complex matrices or for impurity profiling, HPLC coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS) is utilized. thermofisher.com This technique provides structural information based on the mass-to-charge ratio of the analyte and its fragments, allowing for unambiguous identification. While less common for routine quality control, HPLC-MS is invaluable for stability-indicating assays and metabolic studies. thermofisher.commdpi.com

Interactive Data Table: HPLC Methods for Naphazoline Analysis

| HPLC Column | Mobile Phase | Flow Rate (mL/min) | Detection | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |

| Hypersil ODS C18 (250x4.6 mm, 5 µm) | Phosphate buffer (pH 6.0): Acetonitrile (70:30, v/v) | 1.0 | DAD at 260 nm | 5.00–45.00 | - | - | nih.govnih.govmdpi.com |

| Zorbax SB-C18 (150x4.6 mm, 5 µm) | KH2PO4 (22 mM) & Triethylamine (30 mM) (pH 3): Acetonitrile (85:15, v/v) | - | UV at 225 nm | 50-150% of stated amount | - | - | nih.gov |

| XSelect CSH C18 (150x4.6 mm, 5 µm) | - | 2.0 | TUV at 280 nm | 80-120% of API concentration | - | - | nih.govoup.com |

| Agilent Zorbax Eclipse XDB C18 (150x4.6 mm, 5 µm) | 10 mM Phosphate buffer (pH 2.8) with 0.5% Triethylamine: Methanol (68:32, v/v) | 1.0 | DAD at 280 nm | 12.5-100 | 0.02 | 0.07 | csfarmacie.cz |

| ODS C18 | 0.1 M KH2PO4 (pH 7): Methanol (55:45, v/v) | 1.5 | UV at 265 nm | - | - | - | wvu.eduresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is generally suited for volatile and thermally stable compounds. Naphazoline, being a relatively polar and non-volatile molecule, is not directly amenable to GC analysis without derivatization. The literature does not extensively report on the analysis of Naphazoline using GC-MS, even for its volatile derivatives. This is likely due to the simplicity and effectiveness of HPLC methods for its analysis. For related aromatic amines, GC-MS has been employed, but this typically involves different sample preparation and derivatization strategies that are not standard for Naphazoline. nih.gov

Chiral Chromatography for Enantiomeric Purity Assessment

Naphazoline possesses a chiral center, meaning it can exist as two enantiomers (mirror-image isomers). Although often used as a racemate, the potential for differences in the pharmacological and toxicological profiles of individual enantiomers makes their separation and quantification important. wvu.educhromatographyonline.com Chiral chromatography is the primary technique for assessing enantiomeric purity. nih.gov

This separation can be achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. eijppr.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including those structurally similar to Naphazoline. nih.govcsfarmacie.czcespu.pt The separation can be performed in normal-phase, reversed-phase, or polar organic modes, with the choice of mobile phase and additives being crucial for achieving resolution. nih.govcespu.pt For instance, the enantiomers of structurally related imidazolines have been successfully resolved using a cellulose tris(3,5-dimethylphenylcarbamate) based CSP under reversed-phase conditions. nih.gov

Electrochemical Sensing Platforms for 1-Naphthylamine (B1663977), N-(2-imidazolin-2-YL)-

Electrochemical sensors offer an attractive alternative to chromatographic methods, providing rapid, sensitive, and cost-effective analysis of Naphazoline. youtube.com These sensors operate by measuring the electrical response (e.g., current or potential) resulting from the electrochemical oxidation of Naphazoline at an electrode surface. nih.gov

Various types of electrodes have been developed for this purpose, including modified carbon paste electrodes and screen-printed electrodes. nih.govresearchgate.net Modifications with nanomaterials, such as aluminum oxide nanoparticles, have been shown to enhance the electrochemical signal and improve the sensitivity of the method. nih.gov Square-wave anodic adsorptive stripping voltammetry is a commonly used technique that can achieve very low detection limits. nih.gov These sensors have been successfully applied to the determination of Naphazoline in pharmaceutical formulations and biological fluids. nih.govresearchgate.net

Interactive Data Table: Electrochemical Sensors for Naphazoline Detection

| Electrode Type | Electrochemical Technique | Linear Range | Detection Limit | Reference |

| Aluminum Oxide Nanoparticle Modified Carbon Paste Electrode | Square-wave anodic adsorptive stripping voltammetry | 5.0 × 10⁻⁸– 3.0 × 10⁻⁵ mol L⁻¹ | 2.6 × 10⁻⁸ mol L⁻¹ | nih.gov |

| Naphazoline-selective membrane sensor (coated graphite) | Potentiometry | - | - | researchgate.net |

| In situ modified screen printed and carbon paste electrodes | Potentiometry | 7.0×10⁻⁷ to 1.0×10⁻² M | 5.6×10⁻⁷ M (ISPE), 5.9×10⁻⁷ M (ICPE) | researchgate.net |

Spectrophotometric and Fluorometric Assays for Quantification in Research Matrices

Spectrophotometric and fluorometric methods are classical analytical techniques that are still widely used for the quantification of Naphazoline, particularly in quality control settings, due to their simplicity and speed.

Spectrophotometric Assays: These methods are based on measuring the absorption of light by the Naphazoline molecule itself or by a colored product formed after a chemical reaction. The intrinsic UV absorbance of Naphazoline allows for its direct quantification. eijppr.com Studies have shown that Naphazoline can be determined by measuring its UV absorbance in different solvents, with characteristic peaks around 270-280 nm. eijppr.com Derivative spectrophotometry has also been employed to enhance specificity and resolve Naphazoline from interfering substances. wvu.eduresearchgate.net Additionally, colorimetric methods involving the reaction of Naphazoline with reagents like sodium nitroprusside to form a colored complex that can be measured in the visible region have been reported. nih.gov

Fluorometric Assays: Fluorometric assays are generally more sensitive than spectrophotometric methods. Naphazoline possesses native fluorescence, which can be exploited for its quantification. researchgate.net An optical sensor based on the inherent fluorescence of Naphazoline has been developed, offering a detection limit in the nanogram per milliliter range. researchgate.net The fluorescence signal is typically measured at specific excitation and emission wavelengths.

Interactive Data Table: Spectrophotometric and Fluorometric Assays for Naphazoline

| Method | Principle/Reagent | λmax (nm) | Linearity Range | Reference |

| UV-Spectrophotometry | Direct UV absorbance | 270 and 280 | - | eijppr.com |

| Derivative Spectrophotometry | Fourth derivative (D4) of absorbance spectrum | 302 | - | wvu.eduresearchgate.net |

| Colorimetry | Reaction with Sodium Nitroprusside | - | - | nih.gov |

| Fluorescence Optosensor | Inherent fluorescence | λexc = 294, λem = 306 | - | researchgate.net |

Development of Immunoassays and Biosensors for Specific Detection

Immunoassays and biosensors represent a class of highly specific and sensitive analytical tools that utilize biological recognition elements.

Immunoassays: Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are based on the highly specific binding between an antibody and an antigen (in this case, Naphazoline). nih.govthermofisher.comresearchgate.net The development of an immunoassay for Naphazoline would involve producing antibodies that specifically recognize the molecule. creative-diagnostics.com These assays can be designed in a competitive format where Naphazoline in a sample competes with a labeled form of the drug for a limited number of antibody binding sites. nih.gov While specific commercial ELISA kits for Naphazoline are not widely documented in the reviewed literature, the principles of immunoassay development are well-established and could be applied to create such a test. thermofisher.comcreative-diagnostics.comresearchgate.net

Biosensors: Biosensors combine a biological component with a physicochemical detector. Aptamer-based biosensors are a promising area of development. nih.govresearchgate.net Aptamers are single-stranded DNA or RNA molecules that can be selected to bind to specific targets, including small molecules like Naphazoline, with high affinity and specificity. nih.govmdpi.comresearchgate.net These aptamers can be integrated into various sensor platforms, such as electrochemical or optical sensors, to provide a measurable signal upon binding to Naphazoline. mdpi.com The development of aptamer-based biosensors could lead to portable and real-time monitoring devices for Naphazoline. nih.gov

Based on a comprehensive search of publicly available scientific literature, there is a significant lack of specific published data for the compound 1-Naphthylamine, N-(2-imidazolin-2-YL)- (also known as N-(4,5-dihydro-1H-imidazol-2-yl)naphthalen-1-amine).

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for this specific molecule. Providing information based on structurally related but distinct compounds would be speculative and would violate the explicit instructions to focus solely on 1-Naphthylamine, N-(2-imidazolin-2-YL)-.

Biochemical and Pharmacological Characterization of 1 Naphthylamine, N 2 Imidazolin 2 Yl

Cellular Mechanisms of Action of 1-Naphthylamine (B1663977), N-(2-imidazolin-2-YL)- in In Vitro Systems

Enzyme Inhibition or Activation by 1-Naphthylamine, N-(2-imidazolin-2-YL)-

Naphazoline's interaction with enzymatic systems is a key aspect of its pharmacological profile. It undergoes extensive metabolism in the liver, primarily by monoamine oxidases youtube.com. The activation of α1-adrenergic receptors by Naphazoline (B1676943) initiates a cascade that leads to the activation of phospholipase C researchgate.net. This, in turn, results in the cleavage of phosphatidyl-inositol 4,5-bisphosphate (PIP2) researchgate.net. Furthermore, downstream effects of this pathway include the creation of arachidonic acid via diacylglycerol (DAG) lipase, which is a precursor for the production of prostaglandins, a process mediated by cyclooxygenase (COX) researchgate.net. In some contexts, Naphazoline has been shown to inhibit phospholipase A2 as part of its mechanism of action nih.gov.

In Vitro Cell-Based Assays for Functional Characterization

Naphazoline is characterized as a potent and direct-acting sympathomimetic agonist with marked activity at α-adrenergic receptors wikipedia.orgmedchemexpress.comncats.iomedchemexpress.com. It acts on α-receptors in the arterioles to produce constriction wikipedia.orgpatsnap.com. Specifically, it is a mixed α1- and α2-adrenergic receptor agonist youtube.comwikipedia.org. Its sympathomimetic action is presumed to be due to its direct stimulation of alpha-adrenergic receptors ncats.io. Studies have shown it has a 2:1 activity ratio for α2:α1 adrenergic receptors nih.gov. In addition to its effects on adrenergic receptors, Naphazoline also interacts with imidazoline (B1206853) receptors amazonaws.comresearchgate.net.

Detailed binding assays have quantified its potency at various receptor subtypes.

| Receptor Subtype | Assay Type | Value | Organism | Reference |

|---|---|---|---|---|

| Alpha-2A Adrenergic Receptor | Ki | 21 nM | Humans | drugbank.com |

| Alpha-1a Adrenergic Receptor | EC50 | 63.1 nM | Not Specified | ncats.io |

| Alpha-1b Adrenergic Receptor | EC50 | 5.0 µM | Not Specified | ncats.io |

Second messengers are crucial intracellular molecules that relay signals from cell-surface receptors to effector proteins nih.govnih.gov. The activation of α1 receptors by Naphazoline triggers G-proteins, which in turn activate phospholipase C researchgate.net. This enzyme cleaves phosphatidyl-inositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) researchgate.net. The generation of these second messengers leads to an increase in the intracellular levels of calcium and the activation of protein kinase C researchgate.net.

Furthermore, experimental studies involving topical application of Naphazoline to rabbit eyes have demonstrated a significant increase in the cyclic nucleotides cAMP and cGMP, an effect mediated through its interaction with imidazoline receptors amazonaws.com.

| Receptor/Pathway Activated | Second Messenger(s) Produced | Downstream Effect | Reference |

|---|---|---|---|

| α1-Adrenergic Receptor -> Phospholipase C | Inositol 1,4,5-trisphosphate (IP3), Diacylglycerol (DAG) | Increase in intracellular Calcium, Activation of Protein Kinase C | researchgate.net |

| Imidazoline Receptors (in rabbit eye) | Cyclic Adenosine Monophosphate (cAMP), Cyclic Guanosine Monophosphate (cGMP) | Not Specified | amazonaws.com |

Pre-clinical In Vivo Pharmacological Studies Focused on Mechanistic Insights

Naphazoline exhibits distinct effects on the central nervous system (CNS), primarily through the stimulation of central α-adrenergic receptors amazonaws.com. Systemic absorption can lead to CNS depression, with effects ranging from drowsiness to coma wikipedia.orgamazonaws.com. Chronic headaches have been associated with its excessive use researchgate.netamazonaws.com. Naphazoline also causes the release of norepinephrine (B1679862) from sympathetic nerves drugbank.com. This CNS activity has led to its illicit use as a stimulant wikipedia.org. In animal studies, Naphazoline has been shown to reduce the levels of various inflammatory factors and cytokines, including TNF-α, IL-1β, IL-6, IFN-γ, and IL-4 medchemexpress.commedchemexpress.com.

Naphazoline exerts significant effects on the cardiovascular system, acting as a potent vasoconstrictor amazonaws.comnih.gov. This action is mediated by the stimulation of peripheral α-adrenoreceptors, which play a crucial role in cardiovascular regulation amazonaws.comresearchgate.net. The resulting vasoconstriction increases peripheral arterial afterload, which can lead to systemic effects such as hypertension and reflex bradycardia amazonaws.comnih.gov. In cases of intoxication, a marked elevation in the systemic vascular resistance index (SVRI) has been observed nih.gov.

Experimental studies in various animal models have provided further insight. In rats and guinea pigs, Naphazoline concentrations ranging from 0.5 mM to 10 mM induced cardiac contractures amazonaws.com. Similar results were also observed in studies on frog hearts amazonaws.com.

Metabolic Impact and Endocrine System Interactions

Detailed research on the specific metabolic pathways and endocrine system interactions of 1-Naphthylamine, N-(2-imidazolin-2-YL)- is not extensively available in current scientific literature. However, insights can be drawn from the metabolic behavior of its parent compound, 1-naphthylamine.

The metabolism of naphthylamines, such as 1-naphthylamine, primarily occurs in the liver. Studies conducted on isolated rat hepatocytes have shown that 1-naphthylamine undergoes several metabolic transformations. The primary routes of metabolism for 1-naphthylamine include N-glucuronidation and N-acetylation. In these studies, the N-glucuronide was the most abundant metabolite, accounting for a significant portion of the metabolic products. N-acetylation was the second major pathway observed.

Oxidative metabolism, including C-oxidation and N-oxidation, represents minor pathways for 1-naphthylamine. Notably, N-oxidized metabolites of 1-naphthylamine were not detected in significant amounts in hepatocyte studies, which is a key distinction from the metabolism of its carcinogenic isomer, 2-naphthylamine. The general metabolic profile of 1-naphthylamine in rat hepatocytes is summarized in the table below.

| Metabolic Pathway | Percentage of Total Metabolites (1-Naphthylamine) |

| N-glucuronidation | 68% |

| N-acetylation | 15% |

| C-oxidation | Low |

| N-oxidation | Not Detected |

| Data from studies on isolated rat hepatocytes. |

The endocrine system's interaction with chemical compounds is a complex, bidirectional relationship. Hormones can influence the metabolism of xenobiotics, and conversely, chemical compounds and their metabolites can affect endocrine function. While direct interactions of 1-Naphthylamine, N-(2-imidazolin-2-YL)- with the endocrine system have not been documented, the endocrine system is known to regulate metabolic processes and can be influenced by various substances circulating in the blood.

Structure-Activity Relationship (SAR) Studies of 1-Naphthylamine, N-(2-imidazolin-2-YL)- Analogs

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the design of new therapeutic agents. Such studies on analogs of 1-Naphthylamine, N-(2-imidazolin-2-YL)- provide insights into how structural modifications influence their biological activities.

While specific SAR studies focusing on the metabolic and endocrine effects of 1-Naphthylamine, N-(2-imidazolin-2-YL)- analogs are limited, research on other naphthylamine derivatives highlights key structural determinants for various pharmacological effects. For instance, in the development of thrombin inhibitors, analogs of Nα-(2-naphthylsulfonylglycyl)-4-amidinophenylalanine piperidide (NAPAP) have been synthesized and evaluated. In these studies, substitution at the P2 glycine (B1666218) residue with other amino acids resulted in compounds with comparable or even enhanced thrombin inhibitory potency. This suggests that modifications at specific positions of the molecule can significantly impact its interaction with biological targets.

In another area, the synthesis of naphthylamine analogs incorporating azetidinone and thiazolidinone moieties has been explored for antimicrobial activity. These studies have demonstrated that the introduction of different substituted phenyl groups can modulate the antibacterial and antifungal efficacy of the resulting compounds. For example, certain substitutions on the phenyl ring attached to the azetidinone or thiazolidinone core have been shown to enhance the antimicrobial spectrum.

Furthermore, SAR studies on other classes of compounds with a naphthalene (B1677914) moiety have shown that its presence and substitution pattern are crucial for biological activity. For example, in a series of inhibitors for equilibrative nucleoside transporters (ENTs), the replacement of the naphthalene group with a benzene (B151609) ring was found to abolish the inhibitory effects on ENT1 and ENT2. This underscores the importance of the naphthyl group as a key pharmacophore.

These examples from different classes of naphthylamine analogs illustrate the principles of SAR, where systematic structural modifications can lead to significant changes in biological activity.

Applications of 1 Naphthylamine, N 2 Imidazolin 2 Yl in Academic Research

1-Naphthylamine (B1663977), N-(2-imidazolin-2-YL)- as a Research Probe for Imidazoline (B1206853) Receptor Subtypes

The primary application of 1-Naphthylamine, N-(2-imidazolin-2-YL)- in academic research stems from its identity as an imidazoline derivative. Imidazoline receptors are a class of non-adrenergic receptors that are crucial in various physiological processes. wikipedia.orgnih.gov These receptors are broadly classified into three main subtypes, each with distinct functions and locations. wikipedia.orgtocris.com The ability of ligands to differentiate between these subtypes is essential for targeted research and therapeutic development.

Imidazoline I1 receptors are primarily located on the plasma membrane and are involved in the central regulation of blood pressure. wikipedia.orgnih.govresearchgate.net Their activation leads to an inhibition of the sympathetic nervous system. wikipedia.org

Imidazoline I2 receptors are found on the outer mitochondrial membrane and are considered allosteric binding sites on monoamine oxidase (MAO). nih.govnih.gov They are implicated in a range of conditions, including psychiatric disorders, neuroprotection, and chronic pain. wikipedia.orgnih.gov

Imidazoline I3 receptors are involved in regulating insulin (B600854) secretion from pancreatic β-cells. wikipedia.orgnih.gov

1-Naphthylamine, N-(2-imidazolin-2-YL)- serves as a valuable research probe due to its core structure, which is known to interact with these receptors. The imidazoline ring is a key pharmacophore that confers affinity for this receptor class, while the naphthylamine group provides a bulky, lipophilic component that influences binding affinity and selectivity across the different subtypes. Researchers utilize such compounds to investigate the distribution, density, and physiological role of imidazoline receptors in various tissues and disease models. By radiolabeling compounds with this scaffold, it becomes possible to map receptor locations and study changes in their expression in response to disease or drug treatment. The selectivity profile of a ligand—its relative affinity for I1, I2, and α₂-adrenergic receptors—is critical, as cross-reactivity with α₂-adrenergic receptors can lead to unwanted side effects like sedation. nih.gov

Table 1: Overview of Imidazoline Receptor Subtypes

| Receptor Subtype | Primary Location | Key Functions | Example Ligands |

|---|---|---|---|

| I1 Receptor | Dorsomedial medulla, adrenal medulla, kidney, platelets. wikipedia.org | Lowers blood pressure by inhibiting sympathetic tone. nih.gov | Clonidine (B47849), Moxonidine, Rilmenidine. nih.govresearchgate.net |

| I2 Receptor | Outer mitochondrial membrane, glial cells. wikipedia.orgnih.govnih.gov | Modulation of MAO, neuroprotection, analgesia, implicated in psychiatric and neurodegenerative diseases. wikipedia.orgnih.govnih.gov | Idazoxan, 2-BFI, BU99008. tocris.comnih.govnih.gov |

| I3 Receptor | Pancreatic β-cells. wikipedia.orgnih.gov | Regulation of insulin secretion. tocris.com | KU14R. tocris.com |

Utilization of the 1-Naphthylamine, N-(2-imidazolin-2-YL)- Scaffold in Ligand Design and Lead Compound Identification

The molecular framework of 1-Naphthylamine, N-(2-imidazolin-2-YL)- serves as a versatile scaffold in medicinal chemistry for the rational design of novel ligands and the identification of lead compounds. ontosight.ai A "scaffold" refers to the core structure of a molecule that is conserved across a series of derivatives. By systematically modifying the scaffold, chemists can fine-tune the pharmacological properties of a compound to enhance its potency, selectivity, and pharmacokinetic profile.

In the context of imidazoline receptor ligands, a major goal has been the development of agents with high selectivity for the I1 subtype over the I2 and α₂-adrenergic subtypes. nih.gov Such selectivity is desirable for creating antihypertensive drugs that are effective without causing the sedation commonly associated with α₂-adrenergic receptor activation. nih.gov

The 1-Naphthylamine, N-(2-imidazolin-2-YL)- scaffold offers several points for chemical modification:

The Naphthalene (B1677914) Ring: Substituents can be added at various positions to alter lipophilicity, electronic properties, and steric bulk. This can dramatically impact how the ligand fits into the receptor's binding pocket, thereby influencing affinity and selectivity.

The Imidazoline Ring: While the core ring is often essential for activity, modifications such as substitution on the ring's carbon atoms can be explored.

The Amine Linker: The nitrogen atom linking the two ring systems is crucial, but its chemical environment can be subtly altered.

Research in this area involves synthesizing a library of analogs based on the lead scaffold and then evaluating their binding affinities through competitive binding assays. This process generates Structure-Activity Relationship (SAR) data, which provides critical insights into the molecular features required for optimal receptor interaction. For instance, studies on other imidazoline ligands have shown that specific substitutions can increase selectivity for I2 receptors, which are targets for neurodegenerative diseases and pain. nih.govnih.gov

Table 2: Hypothetical Structure-Activity Relationship (SAR) for the 1-Naphthylamine, N-(2-imidazolin-2-YL)- Scaffold

| Modification Site | Type of Modification | Potential Impact on Activity | Rationale |

|---|---|---|---|

| Naphthalene Ring | Addition of small, electron-withdrawing groups (e.g., -F, -Cl) | May increase binding affinity or alter selectivity. | Modifies electronic interactions with receptor residues. |

| Naphthalene Ring | Addition of bulky groups (e.g., -tert-Butyl) | Could increase or decrease affinity depending on the binding pocket size. | Probes steric tolerance within the receptor binding site. |

| Imidazoline Ring | Substitution at the 4 or 5 position | May improve selectivity between I1 and I2 subtypes. | Alters the conformation and steric profile of the core pharmacophore. |

Application in Chemical Biology Tools for Target Deconvolution

Phenotype-based drug discovery, where compounds are screened for their effect on a cell or organism without prior knowledge of the target, is a powerful strategy for finding new medicines. nih.gov A critical subsequent step, however, is "target deconvolution"—the process of identifying the specific molecular target(s) responsible for the observed biological effect. nih.govnih.gov Chemical biology provides several tools for this purpose, and a compound like 1-Naphthylamine, N-(2-imidazolin-2-YL)- can be adapted for use in these methods.

The core principle involves converting the bioactive compound (the "hit") into a probe that can be used to isolate its binding partners from a complex biological sample. nih.gov Common strategies include:

Affinity-Based Purification: The scaffold of 1-Naphthylamine, N-(2-imidazolin-2-YL)- can be chemically modified by attaching a linker arm and an affinity tag, such as biotin. This new probe is then immobilized on a solid support (e.g., streptavidin beads) to create an affinity matrix. When a cell lysate is passed over this matrix, the target protein binds to the immobilized probe and can be selectively captured, isolated, and subsequently identified using techniques like mass spectrometry. nih.gov

Photoaffinity Labeling (PAL): This technique involves modifying the scaffold with a photoreactive group (e.g., a diazirine or benzophenone) in addition to a reporter tag. nih.gov When the probe is incubated with its target and exposed to UV light, the photoreactive group becomes activated and forms a permanent, covalent bond with the target protein. This stable complex can then be isolated and identified, providing direct evidence of an interaction. nih.gov

These approaches are invaluable for confirming the intended target of a ligand and for discovering previously unknown "off-targets," which may be responsible for side effects or provide opportunities for drug repurposing. nih.gov

Use of 1-Naphthylamine, N-(2-imidazolin-2-YL)- as a Chemical Reagent or Catalyst Component (if applicable)

While the primary research focus for this compound is its biological activity, its chemical structure suggests potential applications as a specialized chemical reagent or as a component in catalysis. The parent molecule, 1-naphthylamine, is a well-known precursor in the synthesis of azo dyes. wikipedia.org Other derivatives, like N-Phenyl-1-naphthylamine, are used as fluorescent probes to study hydrophobic environments such as cell membranes. sigmaaldrich.com

For 1-Naphthylamine, N-(2-imidazolin-2-YL)-, potential applications as a reagent could leverage the reactivity of its distinct functional groups. The two nitrogen atoms within the imidazoline ring possess lone pairs of electrons, making them potential ligands for coordinating with metal ions. This property could allow the compound to serve as a bidentate or monodentate ligand in the field of organometallic chemistry, potentially forming part of a metal complex designed for specific catalytic reactions.

However, it is important to note that while the structural components of the molecule have well-documented uses as reagents, specific applications of 1-Naphthylamine, N-(2-imidazolin-2-YL)- itself as a catalyst component or synthetic reagent are not widely reported in the reviewed scientific literature. Its primary value in academic research remains centered on its role as a pharmacological tool for studying imidazoline receptors. ontosight.ai

Future Research Perspectives and Unanswered Questions Regarding 1 Naphthylamine, N 2 Imidazolin 2 Yl

Emerging Research Areas and Unexplored Biological Interactions

The unique structural amalgamation of a naphthylamine group and an imidazoline (B1206853) ring in 1-Naphthylamine (B1663977), N-(2-imidazolin-2-YL)- suggests several promising, yet unexplored, areas of research. The parent molecule, 1-naphthylamine, is a known aromatic amine, and the introduction of the N-(2-imidazolin-2-YL)- substituent could significantly modulate its biological activity, opening new avenues for pharmacological investigation. ontosight.ai

One of the most pertinent emerging areas is the investigation of its potential as a modulator of adrenergic and imidazoline receptors. Imidazoline receptors are a class of non-adrenergic receptors that are implicated in a variety of physiological processes, and compounds bearing the 2-amino-imidazoline moiety are known to interact with them. The exploration of 1-Naphthylamine, N-(2-imidazolin-2-YL)- as a ligand for these receptors could unveil novel therapeutic agents for conditions such as hypertension, diabetes, and neurological disorders.

Furthermore, the naphthylamine scaffold is present in numerous compounds with diverse biological activities, including antimicrobial and anticancer properties. researchgate.netmdpi.com Research into the antimicrobial efficacy of 1-Naphthylamine, N-(2-imidazolin-2-YL)- against a panel of pathogenic bacteria and fungi is a logical and compelling next step. Similarly, its cytotoxic effects on various cancer cell lines could be systematically evaluated to determine its potential as a lead compound in oncology.

The table below outlines potential, unexplored biological interactions for future research:

| Potential Biological Target | Rationale for Investigation | Potential Therapeutic Area |

| Imidazoline Receptors (I1, I2, I3) | The N-(2-imidazolin-2-YL)- moiety is a known pharmacophore for these receptors. | Hypertension, Metabolic Disorders, Neurological Diseases |

| Adrenergic Receptors (α1, α2) | Structural similarities to known adrenergic agents. | Cardiovascular Diseases |

| Bacterial and Fungal Cell Targets | Naphthylamine derivatives have shown antimicrobial properties. | Infectious Diseases |

| Cancer-related Signaling Pathways | The naphthylamine core is a feature of some anticancer agents. | Oncology |

Challenges in the Synthesis and Characterization of Complex Analogs

While the synthesis of 1-Naphthylamine, N-(2-imidazolin-2-YL)- itself may be achievable through established synthetic routes, the generation of a library of complex analogs for structure-activity relationship (SAR) studies presents considerable challenges. The modification of both the naphthylamine and the imidazoline rings with a variety of substituents is crucial for optimizing biological activity, but this endeavor is not without its hurdles.

Another challenge pertains to the stability of the imidazoline ring under various reaction conditions. The synthesis and modification of this heterocyclic system can be sensitive to reaction parameters, and the preservation of its integrity during the subsequent modification of the naphthylamine core requires careful planning and execution. The characterization of these complex analogs also poses difficulties, necessitating the use of advanced analytical techniques such as multi-dimensional NMR spectroscopy and high-resolution mass spectrometry to unambiguously determine their structures. nih.gov

Integration of Advanced Omics Technologies for Comprehensive Mechanistic Understanding

To move beyond preliminary biological screening and delve into the mechanistic underpinnings of 1-Naphthylamine, N-(2-imidazolin-2-YL)-'s potential effects, the integration of advanced omics technologies is indispensable. researchgate.netnih.gov These high-throughput approaches can provide a global view of the molecular changes induced by the compound in biological systems, offering insights that are not achievable through traditional targeted assays.

Genomics and Transcriptomics could be employed to identify genes whose expression is altered in response to treatment with the compound. This could reveal the signaling pathways and cellular processes that are modulated, providing clues about its mechanism of action. mdpi.com

Proteomics would enable the identification of direct protein targets of 1-Naphthylamine, N-(2-imidazolin-2-YL)-. nih.gov Techniques such as chemical proteomics, where a modified version of the compound is used to "pull down" its binding partners from cell lysates, could be particularly powerful. nih.gov

Metabolomics studies would shed light on the metabolic consequences of the compound's activity. By analyzing the global changes in small molecule metabolites, researchers can understand how the compound perturbs cellular metabolism, which is often a downstream effect of its primary mechanism. researchgate.net

The following table summarizes how different omics technologies could be applied to study this compound:

| Omics Technology | Potential Application for 1-Naphthylamine, N-(2-imidazolin-2-YL)- | Expected Insights |

| Genomics | Whole-genome sequencing of treated cells or organisms. | Identification of genetic markers of sensitivity or resistance. |

| Transcriptomics | RNA-sequencing to profile gene expression changes. | Elucidation of affected signaling pathways and biological processes. |

| Proteomics | Affinity-based proteomics to identify protein binding partners. | Direct identification of molecular targets. |

| Metabolomics | Untargeted metabolomic profiling of treated systems. | Understanding of the downstream metabolic effects. |

Potential for Novel Methodological Advancements in the Study of 1-Naphthylamine, N-(2-imidazolin-2-YL)-

The focused study of a relatively unexplored compound like 1-Naphthylamine, N-(2-imidazolin-2-YL)- can often catalyze the development of novel methodologies. The challenges associated with its synthesis and characterization, for instance, may drive innovation in synthetic organic chemistry and analytical sciences.

There is potential for the development of new catalytic systems for the efficient and regioselective functionalization of the naphthylamine core. These advancements would not only benefit the study of this specific compound but could also be broadly applicable to the synthesis of other naphthylamine derivatives.

In the realm of analytical chemistry, the need to detect and quantify 1-Naphthylamine, N-(2-imidazolin-2-YL)- and its metabolites in complex biological matrices could spur the development of highly sensitive and specific analytical methods, potentially utilizing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or novel biosensors.

Furthermore, the investigation of its biological activities might necessitate the creation of new assay platforms. For example, if it is found to interact with a novel or poorly characterized biological target, researchers may need to develop new methods to study this interaction in a high-throughput manner.

Broader Scientific Impact of Continued Research on 1-Naphthylamine, N-(2-imidazolin-2-YL)-

The continued investigation of 1-Naphthylamine, N-(2-imidazolin-2-YL)- holds the potential for a scientific impact that extends beyond the characterization of a single molecule. A thorough exploration of this compound could lead to:

Discovery of New Therapeutic Leads: Should it exhibit potent and selective biological activity, it could serve as a starting point for the development of new drugs for a range of diseases.

Expansion of Chemical Space: The synthesis and study of its analogs would contribute to the broader understanding of the chemical space around the naphthylamine-imidazoline scaffold, providing valuable data for medicinal chemists and drug designers.

Validation of New Biological Targets: If it is found to act on a novel biological target, this could open up entirely new fields of research and therapeutic intervention.

Development of New Research Tools: Labeled or functionalized versions of 1-Naphthylamine, N-(2-imidazolin-2-YL)- could be developed as chemical probes to study the function of its biological targets.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-imidazolin-2-yl)-1-naphthylamine, and what critical reaction conditions influence yield?

- The compound is typically synthesized via multi-step reactions involving coupling agents or nucleophilic substitutions. For example, propargyl bromide and naphthol derivatives can be reacted in DMF with K₂CO₃ as a base, followed by quenching and extraction . Imidazoline groups are introduced using reagents like 1-methyl-2-methylthio-2-imidazoline under controlled temperatures (e.g., 80°C) and solvents such as pyridine . Key factors include solvent polarity, reaction time, and purification methods (e.g., HPLC for final product isolation) .

Q. Which spectroscopic techniques are most reliable for characterizing N-(2-imidazolin-2-yl)-1-naphthylamine?

- Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the aromatic and imidazoline proton environments. Infrared (IR) spectroscopy identifies functional groups like N–H stretches (3200–3400 cm⁻¹) and C=N bonds (1640–1680 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves tautomeric forms in solid-state structures .

Q. How is this compound applied in materials science research?

- The aromatic amine backbone enables its use in organic semiconductors, where its π-conjugated system enhances charge transport. Studies focus on its electrochemical stability and doping behavior for optoelectronic devices like OLEDs .

Advanced Research Questions

Q. How can researchers address low yields in imidazoline-naphthylamine coupling reactions?

- Yield optimization requires evaluating solvent effects (e.g., polar aprotic solvents like DMF improve solubility) and catalyst selection. Contradictory data in melting points (e.g., 196–201°C vs. 200°C) suggest impurities or polymorphic forms. Use recrystallization or column chromatography for purification, and monitor reactions via TLC with n-hexane/ethyl acetate (9:1) .

Q. What explains discrepancies in NMR data for N-(2-imidazolin-2-yl)-1-naphthylamine derivatives?

- Tautomerism in the imidazoline ring (e.g., 1,3-hydrogen shifts) can alter proton environments, leading to split peaks or unexpected coupling patterns. Deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR help resolve dynamic equilibria .

Q. How does this compound function in oxidative stress studies involving free radicals?